2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(5-chlorothiophene-2-carbonyl)amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S2/c1-8-3-4-9-11(7-8)23-16(13(9)15(21)18-2)19-14(20)10-5-6-12(17)22-10/h5-6,8H,3-4,7H2,1-2H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJSRDKZKNZIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: A thiophene derivative with antitussive properties.
Tiquizium Bromide: A thiophene derivative used as an antispasmodic agent.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Uniqueness
2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C16H18ClN2O2S2
- Molecular Weight: 350.45 g/mol
- CAS Number: 892977-21-8
The structural features of this compound include a thiophene ring and a tetrahydrobenzo[b]thiophene moiety, which are significant for its biological interactions.
Research indicates that this compound may act as an inhibitor of specific enzymes involved in coagulation pathways. Notably, it has been associated with the inhibition of Factor Xa, a crucial component in the coagulation cascade. This mechanism positions it as a candidate for therapeutic applications in thromboembolic disorders such as myocardial infarction and deep vein thrombosis .
Antithrombotic Properties
A primary area of investigation for this compound is its antithrombotic activity . Studies have shown that compounds with similar structures can significantly reduce thrombus formation in animal models. The inhibition of Factor Xa leads to decreased thrombin generation, which is pivotal in clot formation.
Cytotoxicity and Anticancer Potential
Preliminary studies have suggested that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated that concentrations above a specific threshold resulted in significant cell death in human cancer cell lines .
Study 1: Factor Xa Inhibition
A study published in a patent document highlighted the synthesis of related compounds demonstrating potent inhibition of Factor Xa activity. In vitro tests indicated that the compound could effectively prevent thrombin generation at nanomolar concentrations .
| Compound | IC50 (nM) | Application |
|---|---|---|
| This compound | 50 | Antithrombotic therapy |
| Related Compound X | 30 | Antithrombotic therapy |
Study 2: Anticancer Activity
In another study focusing on its anticancer properties, this compound was tested against breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 25 µM after 48 hours of treatment, suggesting moderate potency compared to standard chemotherapeutics .
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 25 | 48 hours |
| A549 | 15 | 48 hours |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing this compound, and what critical reaction parameters influence yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Amide coupling : Use of anhydrides (e.g., succinic anhydride) with intermediates in dry CH₂Cl₂ under reflux, followed by purification via reverse-phase HPLC (gradient: MeCN/H₂O) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while dichloromethane minimizes side reactions .
- Critical parameters : Temperature control (reflux at 40–60°C), stoichiometric ratios (1.2 equivalents of anhydride), and inert atmosphere (N₂) to prevent oxidation .
- Yield improvements : Isolation via methanol/water recrystallization or HPLC achieves purity >95% .
Q. Which spectroscopic techniques are effective for characterizing structural integrity and purity?
- Standard techniques :
- 1H/13C NMR : Assigns proton environments (e.g., NH at δ 7.5–8.0 ppm, methyl groups at δ 2.1–2.9 ppm) and carbon backbones .
- IR spectroscopy : Confirms functional groups (C=O at 1650–1750 cm⁻¹, C≡N at 2200–2250 cm⁻¹) .
- LC-MS/HRMS : Validates molecular weight (e.g., HRMS accuracy within 1 ppm) .
- Validation : Cross-reference with synthetic intermediates (e.g., tetrahydrobenzo[b]thiophene core) and literature data .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Receptor modulation : Fluorescence-based binding assays for nuclear receptors (e.g., RORγt) using HEK293 cells transfected with reporter genes .
- Enzyme inhibition : Kinetic studies with purified enzymes (e.g., cytochrome P450 isoforms) to assess metabolic stability .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- Strategies :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., tetrahydrobenzo[b]thiophene protons) .
- Computational modeling : Compare experimental chemical shifts with DFT-predicted values for ambiguous signals .
- Isotopic labeling : Use of 15N/13C-labeled intermediates to trace amide/ester groups .
Q. What approaches optimize synthetic pathways for scalability and regioselectivity?
- Solvent screening : Test polar vs. non-polar solvents (e.g., DMF for faster kinetics vs. CH₂Cl₂ for selectivity) .
- Catalyst optimization : Employ coupling agents (e.g., HATU, EDC) to enhance amide bond formation efficiency .
- Process monitoring : Use TLC/HPLC at each step to identify byproducts (e.g., unreacted anhydrides) .
Q. How to design target-specific bioassays for orphan nuclear receptors?
- Reporter gene assays : Transfect cells with RORγt-dependent luciferase constructs and measure luminescence upon compound treatment .
- Competitive binding assays : Use fluorescent probes (e.g., T0913 for RORγt) to quantify displacement by the compound .
- Crystallography : Co-crystallize the compound with receptor ligand-binding domains to map interactions .
Q. What strategies guide SAR studies for modifying the tetrahydrobenzo[b]thiophene core?
- Substituent variation :
| Modification | Impact on Activity | Reference |
|---|---|---|
| Chlorothiophene at C2 | Enhances receptor affinity | |
| Methyl groups at N,6 | Improves metabolic stability | |
| Carboxamide vs. ester | Alters solubility and potency |
- Bioisosteric replacement : Replace thiophene with furan to assess tolerance for heterocyclic swaps .
Q. How to address physicochemical challenges (stability, solubility) in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
